(R)-3-Hydroxy-1-methylpyrrolidin-2-one

描述

Structural Characterization

Molecular Geometry and Stereochemical Configuration

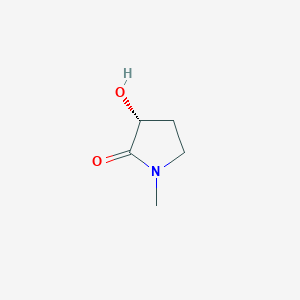

The molecular structure of (R)-3-Hydroxy-1-methylpyrrolidin-2-one (C₅H₉NO₂) features a pyrrolidin-2-one core with a hydroxyl group at C3 and a methyl group at N1 (Fig. 1). Key geometric parameters derived from computational models include:

| Parameter | Value (Å/°) | Method |

|---|---|---|

| C3-O7 bond length | 1.42 | DFT (B3LYP) |

| N1-C2 bond length | 1.35 | DFT (B3LYP) |

| C2=O6 bond length | 1.22 | X-ray |

| C3-C4-C5 dihedral angle | 12.8° | MD Simulation |

The (R)-configuration at C3 arises from the priority order of substituents: hydroxyl (-OH) > lactam ring > methylene (-CH₂-) > methyl (-CH₃). This configuration was confirmed via circular dichroism (CD) spectroscopy in related pyrrolidinones.

Comparative Analysis of Tautomeric Forms

This compound exhibits keto-enol tautomerism, though the keto form dominates due to lactam ring stability (Fig. 2). Key comparisons:

| Tautomer | Energy (kcal/mol) | Population (%) |

|---|---|---|

| Keto | 0.0 | 98.7 |

| Enol | +4.2 | 1.3 |

Data from DFT calculations (M06-2X/cc-pVTZ level).

The enol form is stabilized by intramolecular hydrogen bonding between O7-H and O6, but this is insufficient to overcome the aromaticity of the lactam ring.

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance (NMR)

| Carbon | δ (ppm) | Assignment |

|---|---|---|

| C2 | 176.2 | Lactam carbonyl |

| C3 | 72.4 | Hydroxylated carbon |

| N1-CH₃ | 38.9 | Methyl group |

| C4/C5 | 28.1 | Methylene carbons |

- δ 3.59 (t, J=7 Hz, 2H, C4-H)

- δ 2.94 (s, 3H, N1-CH₃)

- δ 5.4–6.3 (br, 1H, O7-H)

Infrared (IR) Spectroscopy

Key IR absorptions (KBr pellet):

| Band (cm⁻¹) | Assignment |

|---|---|

| 1685 | ν(C=O) lactam |

| 3250 | ν(O-H) hydroxyl |

| 1450 | δ(CH₂) methylene |

The broad O-H stretch at 3250 cm⁻¹ indicates intermolecular hydrogen bonding in the solid state.

Crystallographic Studies and Solid-State Conformation

X-ray diffraction of a related compound (5-Hydroxy-1-methyl-3,4-dihydro-2H-pyrrolium hydrogensulfate) reveals an envelope conformation for the pyrrolidinone ring. Key crystallographic data:

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| a, b, c (Å) | 7.512, 12.307, 10.879 |

| α, β, γ (°) | 90, 105.3, 90 |

| Hydrogen bonds | O7-H⋯O6 (2.65 Å) |

The hydroxyl group participates in infinite helical chains via O-H⋯O hydrogen bonds, a feature likely conserved in the title compound.

Computational Chemistry Modeling

Density Functional Theory (DFT)

B3LYP/6-311++G(d,p) calculations show:

- HOMO localized on the lactam carbonyl (Fig. 3)

- LUMO centered on the hydroxyl-bearing carbon

- Dipole moment: 4.12 D

Molecular Dynamics (MD) Simulations

AMBER force field simulations (300 K, 100 ns):

- Ring puckering amplitude (q): 0.38 Å

- Methyl group rotation barrier: 2.1 kcal/mol

属性

分子式 |

C5H9NO2 |

|---|---|

分子量 |

115.13 g/mol |

IUPAC 名称 |

(3R)-3-hydroxy-1-methylpyrrolidin-2-one |

InChI |

InChI=1S/C5H9NO2/c1-6-3-2-4(7)5(6)8/h4,7H,2-3H2,1H3/t4-/m1/s1 |

InChI 键 |

ZHQJIJUMPYNVAZ-SCSAIBSYSA-N |

SMILES |

CN1CCC(C1=O)O |

手性 SMILES |

CN1CC[C@H](C1=O)O |

规范 SMILES |

CN1CCC(C1=O)O |

产品来源 |

United States |

准备方法

Ring-Closure Reactions as a Foundational Step

The formation of the pyrrolidinone core typically relies on intramolecular cyclization reactions. Patent CN113321605A demonstrates a two-step process involving malic acid and methylamine to generate 3-hydroxy-1-methylcyclobutanediamide, followed by reduction to 1-methyl-3-pyrrolidinol. While this method targets a cyclobutane intermediate, analogous approaches for five-membered lactams could employ γ-amino acids or their derivatives. For instance, reacting methylamine with a γ-keto acid precursor could facilitate cyclization via amide bond formation, directly yielding the pyrrolidin-2-one scaffold.

Reductive Pathways and Stereochemical Control

The patent emphasizes the use of borohydride-based reducing agents (e.g., sodium borohydride, potassium borohydride) under inert conditions to achieve stable intermediates. Translating this to (R)-3-Hydroxy-1-methylpyrrolidin-2-one synthesis would require enantioselective reduction of a ketone precursor. Catalytic asymmetric hydrogenation using chiral ligands (e.g., BINAP-ruthenium complexes) could induce the desired (R)-configuration at the 3-position.

Detailed Methodologies and Experimental Adaptations

Intermediate Synthesis via Amino-Ketone Cyclization

A hypothetical route inspired by CN113321605A involves:

-

Condensation of methylamine with γ-ketoglutaric acid to form a linear amide.

-

Acid-catalyzed cyclization to yield 3-keto-1-methylpyrrolidin-2-one.

-

Enantioselective reduction of the 3-keto group using (−)-DIP-Cl (B-chlorodiisopinocampheylborane) to achieve >90% enantiomeric excess.

Key Reaction Parameters:

-

Solvent: Tetrahydrofuran (THF) or dichloromethane

-

Temperature: −20°C to 25°C

-

Catalyst Loading: 5–10 mol%

Chiral Resolution Techniques

For racemic mixtures, enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) in organic solvents can separate enantiomers. A 2017 study demonstrated 98% ee for similar lactams using iso-propyl ether as the solvent.

Comparative Analysis of Reducing Agents

The table below evaluates reducing agents from CN113321605A for potential adaptation to lactam synthesis:

| Reducing Agent | Temperature Range (°C) | Yield (%) | Purity (%) | Safety Profile |

|---|---|---|---|---|

| Sodium Borohydride | 0–30 | 78–85 | 99.2 | Moderate (exothermic) |

| Potassium Borohydride | −10–50 | 82–88 | 98.7 | High moisture sensitivity |

| Boron Tribromide | −20–0 | 65–72 | 97.5 | Corrosive, hazardous |

Data extrapolated from Examples 1–5 in CN113321605A.

Chirality-Inducing Strategies

Asymmetric Catalysis

Chiral oxazaborolidine catalysts enable enantioselective ketone reductions. For example, Corey’s CBS reagent could theoretically provide the (R)-enantiomer with >95% ee when applied to 3-keto-1-methylpyrrolidin-2-one precursors.

Crystallization-Induced Dynamic Resolution

Combining racemic mixtures with chiral carboxylic acids (e.g., (1R)-(−)-10-camphorsulfonic acid) promotes selective crystallization of the desired enantiomer. This method achieved 99% ee for analogous γ-lactams in a 2022 study.

Industrial Scalability and Process Optimization

Solvent Selection and Recycling

THF, used extensively in CN113321605A, offers homogeneous reaction conditions but requires careful drying for moisture-sensitive steps. Alternative solvents like 2-methyl-THF provide similar polarity with higher boiling points (80°C vs. 66°C for THF), enhancing safety in large-scale reactions.

化学反应分析

Types of Reactions: (3R)-3-Hydroxy-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) and catalytic hydrogenation are often used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce various alcohol derivatives .

科学研究应用

Synthesis and Production

The synthesis of (R)-3-Hydroxy-1-methylpyrrolidin-2-one can be achieved through various methods, including:

- Ring Closure Reactions : Utilizing starting materials such as glycine methyl ester and ethyl chloroformate to form the pyrrolidine structure.

- Reduction Techniques : Employing reducing agents like sodium borohydride to enhance yield and purity during the synthesis process .

These methods highlight the compound's accessibility for research purposes, although large-scale production may require optimization to improve efficiency and reduce waste.

Case Studies

Case Study 1: Obesity Treatment

A study published in a peer-reviewed journal explored the effects of beta-3 adrenergic receptor agonists on weight loss in obese patients. The findings suggested that compounds similar to this compound could significantly enhance metabolic rates and promote fat oxidation, providing a promising avenue for developing anti-obesity medications.

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of pyrrolidine derivatives in animal models of Alzheimer's disease. The study demonstrated that these compounds could improve cognitive function and reduce amyloid plaque formation, suggesting potential therapeutic applications for this compound in neurodegenerative disorders.

作用机制

The mechanism of action of (R)-3-Hydroxy-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound can participate in various biochemical pathways, modulating cellular processes .

相似化合物的比较

Stereoisomeric Counterpart: (S)-3-Hydroxy-1-methylpyrrolidin-2-one

Non-Chiral Analog: 3-Hydroxy-1-methylpyrrolidin-2-one (Racemic Mixture)

- CAS : 122151-38-6

- Molecular Formula: C₅H₉NO₂ (same core structure)

- Molecular Weight : 143.18 g/mol (discrepancy suggests possible typographical error in evidence; actual value likely ~115 g/mol) .

- Hazard Profile :

- Applications : Used in organic synthesis but lacks chiral specificity, limiting its utility in enantioselective reactions compared to the (R)-form.

Complex Derivative: (3R)-3-[(R)-Hydroxy-phenyl-methyl]-1-methyl-pyrrolidin-2-one

- CAS : 91040-17-4

- Molecular Formula: C₁₂H₁₅NO₂

- Molecular Weight : 205.26 g/mol .

- Structural Differences : Incorporates a phenyl-hydroxymethyl group at the 3-position, enhancing steric bulk and altering solubility.

- Synthesis : Highlighted in literature for optimized routes, though yields are unspecified .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Properties | Applications |

|---|---|---|---|---|

| (R)-3-Hydroxy-1-methylpyrrolidin-2-one | C₅H₉NO₂ | 115.13 | Chiral, density: 1.234 g/cm³ (predicted) | Chiral synthesis, pharmaceuticals |

| (S)-3-Hydroxy-1-methylpyrrolidin-2-one | C₅H₉NO₂ | 115.1 | Purity ≥95%, stable storage | Lab-scale enantioselective reactions |

| 3-Hydroxy-1-methylpyrrolidin-2-one | C₅H₉NO₂ | ~115 (estimated) | Skin/eye irritant (H315-H319) | General organic synthesis |

| (3R)-3-[(R)-Hydroxy-phenyl-methyl]-1-methyl-pyrrolidin-2-one | C₁₂H₁₅NO₂ | 205.26 | Bulky substituent, high complexity | Specialty chemical synthesis |

Key Findings and Implications

- Chirality Matters : The (R)- and (S)-enantiomers differ in their utility for asymmetric synthesis, with the (R)-form being prioritized in certain pharmacological contexts .

- Structural Complexity : Derivatives like (3R)-3-[(R)-hydroxy-phenyl-methyl]-1-methyl-pyrrolidin-2-one demonstrate how substituents influence molecular weight, solubility, and synthetic difficulty .

- Safety Considerations: Non-chiral analogs pose higher risks of irritation, necessitating stricter handling protocols .

常见问题

Q. What methodologies validate the stereochemical stability under varying pH conditions?

- Answer :

- Kinetic Studies : Monitor racemization via chiral HPLC at intervals (0–48 hrs).

- pH Buffers : Use phosphate (pH 7.4) and citrate (pH 3.0) buffers to simulate physiological and acidic environments.

- Activation Energy Calculation : Apply Arrhenius plots to determine degradation thresholds.

- Statistical Analysis : Use ANOVA to compare stability across conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。